molecular formula C15H13ClF5N5O2 B4788098 N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B4788098
M. Wt: 425.74 g/mol
InChI Key: MIBMETLZRBARPH-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that includes chloro, difluoro, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine lies in its combination of chloro, difluoro, and trifluoroethoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N-prop-2-enyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF5N5O2/c1-2-7-22-11-24-12(26-13(25-11)27-8-14(17,18)19)23-9-3-5-10(6-4-9)28-15(16,20)21/h2-6H,1,7-8H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBMETLZRBARPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)OCC(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(prop-2-en-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

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